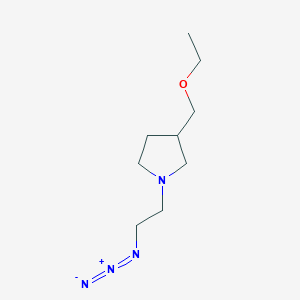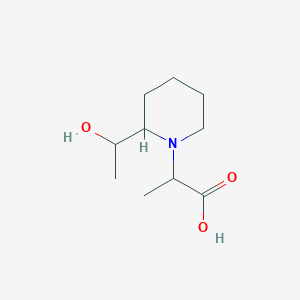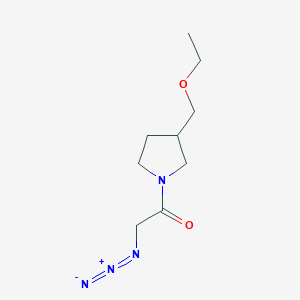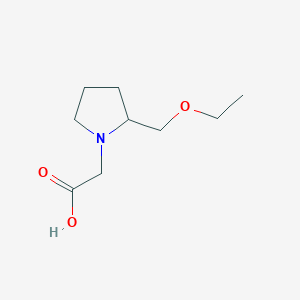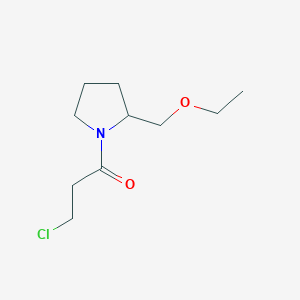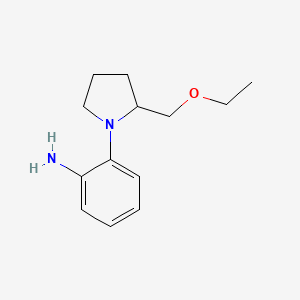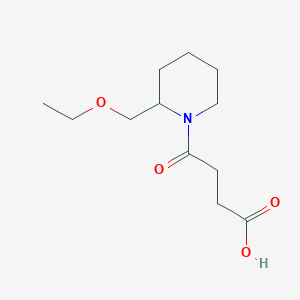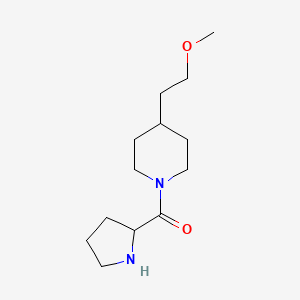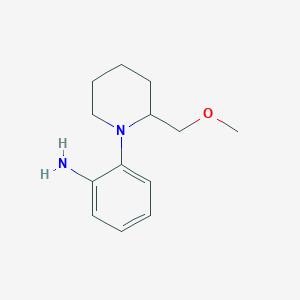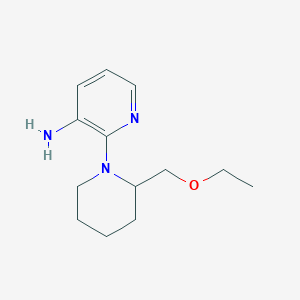
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
2-(2-(Ethoxymethyl)piperidin-1-yl)pyridin-3-amine, also known as EMEPA, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a heterocyclic amine that is structurally similar to piperidine and is composed of a six-membered ring with two nitrogen atoms. EMEPA is a versatile compound with a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Supramolecular Assembly and Fluorescence
- Heterocyclic Compounds with Amine Functionalities : A study explored the synthesis of heterocyclic compounds with amine functionalities, resulting in substances that demonstrated interesting crystal structures due to inter- and intramolecular hydrogen bonding. These compounds showed strong fluorescence in both solid and solution states, with one exhibiting significant second harmonic generation (SHG), indicating potential applications in non-linear optics and fluorescence-based sensors (Raghavaiah et al., 2016).
Antimicrobial Activity
- Pyridine Derivatives : Research into pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid revealed compounds with variable and modest antimicrobial activity against selected bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).
Pharmaceutical Applications
- Analgesic Agents : New 4(1H)-Pyridinone derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The study found that these compounds exhibited higher analgesic activities than acetylsalicylic acid, with some showing significant anti-inflammatory properties. This research points towards potential applications in pain management and inflammation treatment (Aytemir et al., 1999).
Synthetic Methodologies
- Piperidine Substituted Compounds : A study on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines introduced methods to create compounds with piperidine substitutions. These methodologies offer new routes for the synthesis of complex molecules with potential pharmaceutical applications (Paronikyan et al., 2016).
Wirkmechanismus
Target of Action
Piperidine and pyridine derivatives are found in a wide variety of pharmaceuticals and natural products . They are known to interact with various biological targets, including receptor tyrosine kinases .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, if the compound targets receptor tyrosine kinases, it might inhibit these enzymes, thereby affecting signal transduction pathways within cells .
Biochemical Pathways
Piperidine and pyridine derivatives can affect various biochemical pathways depending on their specific targets. For instance, if they inhibit receptor tyrosine kinases, they could affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure. Piperidine and pyridine derivatives, for instance, are generally well absorbed and can be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Inhibitors of receptor tyrosine kinases, for example, can prevent cell growth and proliferation, potentially leading to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the activity of a compound can be affected by the pH of its environment, as this can influence the compound’s ionization state and, therefore, its ability to interact with its targets .
Eigenschaften
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-17-10-11-6-3-4-9-16(11)13-12(14)7-5-8-15-13/h5,7-8,11H,2-4,6,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETALFSSBXRFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



